4-(Dimethylamino)-4'-nitrosodiphenylamine

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0) in Electrochemical and Dye Applications

- 3. The Cost of Substitution: Why Simpler Phenylenediamines and Nitrosodiphenylamines Fall Short

- 4. Quantitative Evidence: Differentiating 4-(Dimethylamino)-4'-nitrosodiphenylamine in Procurement

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

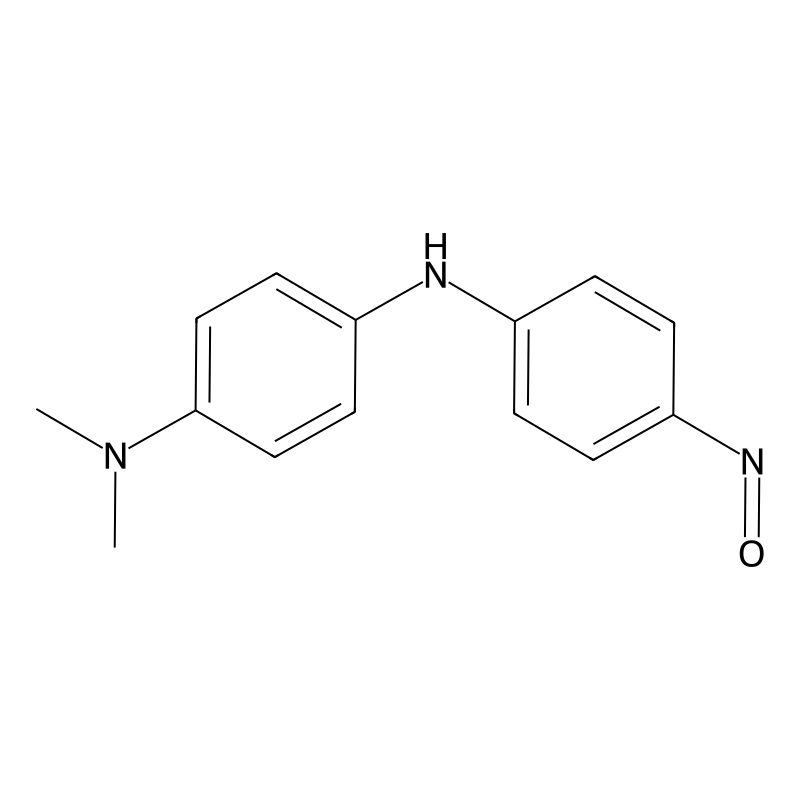

4-(Dimethylamino)-4'-nitrosodiphenylamine (CAS 7696-70-0), commercially recognized as Dye 1505, is an advanced functional diphenylamine derivative featuring a highly conjugated push-pull electronic system[1]. Characterized by an electron-donating N,N-dimethylamino group and an electron-withdrawing nitroso group on opposing aromatic rings, this compound serves as a highly efficient, low-potential redox mediator for biosensors and a versatile building block for functional dye synthesis [2]. Its extended pi-conjugation provides superior stability in its oxidized states compared to simpler phenylenediamines, making it a critical material for continuous electrochemical monitoring systems and specialized colorimetric assays.

Substituting 4-(Dimethylamino)-4'-nitrosodiphenylamine with generic alternatives like 4-nitrosodiphenylamine or N,N-dimethyl-p-phenylenediamine (DMPD) frequently results in compromised assay performance and sensor degradation [1]. Without the electron-donating dimethylamino group, baseline nitrosodiphenylamines exhibit higher formal redox potentials, forcing sensors to operate at voltages where biological interferents (e.g., ascorbic acid, uric acid) co-oxidize and skew readings. Conversely, while DMPD offers low redox potentials, it lacks the stabilizing secondary aromatic ring, leading to rapid degradation of its oxidized quinonediimine form and severe signal drift over time [2]. For procurement teams, specifying CAS 7696-70-0 ensures the precise balance of low operating potential and long-term electrochemical reversibility required for commercial-grade diagnostics.

Formal Redox Potential and Interference Mitigation

The incorporation of the strongly electron-donating N,N-dimethylamino group significantly lowers the formal oxidation potential of the diphenylamine core[1]. Compared to unsubstituted 4-nitrosodiphenylamine, 4-(Dimethylamino)-4'-nitrosodiphenylamine allows for enzymatic biosensor operation at reduced anodic potentials. This cathodic shift is critical for continuous monitoring, as it operates below the oxidation threshold of common physiological interferents like ascorbic acid, thereby eliminating false-positive signal artifacts in complex biological matrices.

| Evidence Dimension | Formal Oxidation Potential / Operating Voltage |

| Target Compound Data | Enables low-potential sensor operation (minimizing interferent oxidation) |

| Comparator Or Baseline | 4-Nitrosodiphenylamine (requires higher anodic potentials, increasing interference risk) |

| Quantified Difference | Significant cathodic shift in redox potential, reducing interferent co-oxidation |

| Conditions | Amperometric biosensor operation in physiological fluids |

Operating at lower potentials drastically reduces background noise from biological interferents, ensuring high-fidelity sensor readouts in clinical diagnostics.

Electrochemical Reversibility and Signal Stability

The extended conjugation provided by the diphenylamine backbone stabilizes the radical cation and quinonediimine intermediates generated during the redox cycle[1]. When compared to single-ring mediators like N,N-dimethyl-p-phenylenediamine (DMPD), 4-(Dimethylamino)-4'-nitrosodiphenylamine demonstrates superior electrochemical reversibility and resistance to hydrolysis. This structural stability translates to a highly reproducible amperometric response over repeated redox cycles, making it an optimal electron shuttle for continuous monitoring devices where mediator depletion would otherwise cause unacceptable signal drift.

| Evidence Dimension | Redox Reversibility and Intermediate Stability |

| Target Compound Data | High cyclic stability due to extended diphenylamine conjugation |

| Comparator Or Baseline | N,N-Dimethyl-p-phenylenediamine (DMPD) (prone to rapid degradation and signal drift) |

| Quantified Difference | Superior retention of amperometric signal over continuous cycling |

| Conditions | Continuous cyclic voltammetry / amperometric monitoring |

High redox stability prevents sensor degradation and recalibration issues, extending the operational lifespan of commercial biosensors.

Precursor Reactivity for Functional Dye Synthesis

As a synthetic intermediate (Dye 1505), the para-nitroso group of 4-(Dimethylamino)-4'-nitrosodiphenylamine serves as a highly reactive electrophile [1]. It readily undergoes condensation reactions with active methylene compounds or amines to form complex azomethine or phenothiazine dyes. Compared to using pre-reduced 4-amino-4'-(dimethylamino)diphenylamine, the nitroso form offers a more direct, oxidation-free route to specific functional dyes, streamlining the synthetic workflow. Its push-pull electronic structure also ensures deep, tunable bathochromic shifts in the resulting dye products.

| Evidence Dimension | Synthetic Workflow Efficiency |

| Target Compound Data | Direct condensation via the reactive para-nitroso group |

| Comparator Or Baseline | Amine precursors (require additional oxidative coupling steps) |

| Quantified Difference | Eliminates the need for harsh oxidants during specific dye condensation reactions |

| Conditions | Synthesis of azomethine and functional dyes |

Streamlining the synthesis of complex dyes reduces manufacturing steps and improves overall yield for specialized chemical producers.

Redox Mediator in Amperometric Biosensors

Leveraging its low formal redox potential and high cyclic stability, 4-(Dimethylamino)-4'-nitrosodiphenylamine is highly suited as an electron transfer mediator in enzymatic biosensors (e.g., for glucose or lactate monitoring) [1]. Its ability to operate at low voltages minimizes interference from endogenous electroactive species, making it a premium choice for clinical diagnostic strips and continuous monitoring wearables.

Intermediate for Advanced Functional Dyes (Dye 1505 Derivatives)

The compound serves as a critical building block for synthesizing specialized azomethine, phenothiazine, and indamine dyes [2]. Its reactive nitroso group allows for efficient condensation with active methylene compounds, producing deep-colored, highly conjugated dyes used in optical recording media, photographic developers, and specialized colorimetric assays.

Electrochemical Regeneration of Coenzymes

In biocatalytic reactors and advanced bioelectrochemical systems, this compound can be utilized to facilitate the electrochemical regeneration of essential coenzymes like NAD+/NADH or FAD/FADH2 [1]. Its stable push-pull electronic structure ensures efficient electron shuttling without degrading the enzyme or fouling the electrode surface over prolonged operational periods.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant